PD 145065

Descripción general

Descripción

PD-145065 es un compuesto que actúa como antagonista del receptor de endotelina A (ETA) y como antagonista del receptor de endotelina B (ETB). Fue desarrollado inicialmente por Pfizer Inc. y actualmente se encuentra en un estado de ningún progreso en la investigación y desarrollo global . Los receptores de endotelina desempeñan un papel crucial en la regulación de la vasoconstricción y otros procesos fisiológicos.

Métodos De Preparación

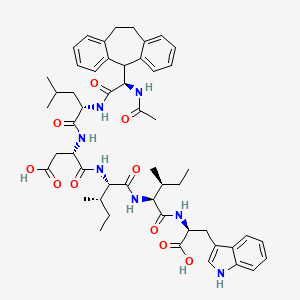

Rutas sintéticas:: La ruta sintética para PD-145065 implica el ensamblaje de su secuencia peptídica. La estructura química del compuesto es Ac-{D-Bhg}-Leu-Asp-Ile-Ile-Trp-OH, donde Bhg representa 5H-dibenzo[a,d]cicloheptene-5-glicina . La síntesis probablemente sigue reacciones de acoplamiento de péptidos estándar utilizando aminoácidos protegidos.

Condiciones de reacción:: Las condiciones de reacción específicas para la síntesis de PD-145065 no están fácilmente disponibles en la literatura. La síntesis de péptidos normalmente implica la síntesis de péptidos en fase sólida (SPPS) utilizando química Fmoc (9-fluorenilmetoxicarbonilo).

Métodos de producción industrial:: La información sobre los métodos de producción industrial a gran escala para PD-145065 es escasa. Se utiliza principalmente para fines de investigación.

Análisis De Reacciones Químicas

PD-145065 es un antagonista no selectivo del receptor de endotelina. Interactúa con los receptores ETA y ETB. Si bien las reacciones detalladas no están explícitamente documentadas, es probable que se produzcan interacciones de unión con estos receptores, afectando sus vías de señalización descendentes.

Aplicaciones Científicas De Investigación

Key Features:

- Dual Antagonism : Targets both endothelin-A and endothelin-B receptors.

- High Potency : Exhibits an IC50 of approximately 4 nM for the endothelin-A receptor.

- Broad Therapeutic Implications : Useful in conditions like pulmonary hypertension, heart failure, and renal diseases.

Cardiovascular Research

PD 145065 is primarily utilized in cardiovascular studies to explore the role of endothelin receptors in disease mechanisms. Its application extends to:

- Pulmonary Hypertension : Studies have demonstrated that this compound can attenuate the effects of endothelin-1, thereby improving vascular function and reducing pulmonary arterial pressure in animal models .

- Heart Failure : The compound's ability to block vasoconstrictive actions makes it a valuable tool for understanding heart failure mechanisms .

Respiratory Studies

Research has indicated that this compound can mitigate bronchoconstriction induced by various stimuli. For instance:

- In isolated rat lungs exposed to amitriptyline, this compound significantly reduced bronchoconstriction, suggesting its potential utility in treating acute lung injury .

Renal Studies

The compound has been shown to influence renal hemodynamics:

- In anesthetized rats, this compound effectively blocked the renal and systemic responses to infused endothelin-1, highlighting its potential in managing renal pathologies associated with elevated endothelin levels .

Comparative Analysis with Other Compounds

The following table compares this compound with other known endothelin receptor antagonists:

| Compound Name | Selectivity | IC50 (nM) | Unique Features |

|---|---|---|---|

| This compound | Non-selective | 4 | Potent antagonist of both ETA and ETB receptors |

| Bosentan | Non-selective | 0.5 | Approved for pulmonary arterial hypertension treatment |

| Ambrisentan | Selective (ETA) | 0.5 | Higher selectivity for ETA receptor; fewer side effects |

| Sitaxentan | Selective (ETA) | 1 | Developed for pulmonary hypertension; withdrawn from market |

| Tezosentan | Non-selective | 0.3 | Used in clinical trials for various cardiovascular issues |

This compound's non-selectivity may offer broader therapeutic applications compared to selective antagonists like ambrisentan but also raises concerns regarding potential off-target effects .

Case Study 1: Pulmonary Hypertension

In a study involving animal models of pulmonary hypertension, this compound was administered to evaluate its efficacy in reducing elevated pulmonary arterial pressure. Results indicated a significant decrease in pressure levels and improved vascular function, supporting its potential as a therapeutic agent in managing this condition .

Case Study 2: Amitriptyline-Induced Bronchoconstriction

Research focused on the effects of amitriptyline revealed that co-administration of this compound could significantly mitigate bronchoconstriction. This study underscored the compound's role in addressing respiratory complications associated with certain medications .

Case Study 3: Renal Hemodynamics

A study assessing the renal effects of endothelin-1 demonstrated that this compound could completely block the increase in mean arterial blood pressure and renal vascular resistance induced by endothelin-1 infusion. This finding highlights its potential application in treating renal disorders characterized by dysregulated endothelin signaling .

Mecanismo De Acción

El mecanismo de acción de PD-145065 implica el bloqueo de los receptores de endotelina. Al inhibir la señalización de ETA y ETB, modula la vasoconstricción, la proliferación celular y otros procesos mediados por las vías de endotelina.

Comparación Con Compuestos Similares

La singularidad de PD-145065 radica en su actividad antagónica dual contra los receptores ETA y ETB. Compuestos similares incluyen otros antagonistas del receptor de endotelina como BQ-123 y otros antagonistas no selectivos .

Actividad Biológica

PD 145065 is a potent non-selective antagonist of endothelin receptors, primarily targeting endothelin-A (ETA) and endothelin-B (ETB) receptors. Its biological activity has been extensively studied in various contexts, particularly concerning cardiovascular health, pulmonary hypertension, and placental function. This article summarizes key findings from research studies, including data tables and case studies that highlight the compound's effects and therapeutic potential.

This compound acts by blocking the actions of endothelin-1 (ET-1), a potent vasoconstrictor implicated in several pathological conditions. By inhibiting both ETA and ETB receptors, this compound can modulate vascular tone and improve endothelial function. The compound demonstrates a high potency with an IC50 value of approximately 4 nM for the ETA receptor, indicating its effectiveness in antagonizing endothelin signaling pathways .

Hemodynamic Effects

A study conducted on anesthetized mongrel dogs evaluated the effects of this compound on hemodynamic changes following a pulmonary air embolism (PAE). The results showed that dogs pretreated with this compound exhibited significantly lower increases in mean pulmonary arterial pressure and pulmonary vascular resistance compared to control dogs. Specifically, the mean pulmonary arterial pressure increased by 116% in the treated group versus 187% in controls, demonstrating the compound's potential to mitigate pulmonary hypertension .

Placental Function

Research has also investigated the impact of this compound on placental vascular resistance during fetal cardiac bypass. In this study, fetuses administered this compound experienced significantly less increase in placental vascular resistance (28% vs. 62% in controls) and maintained better blood flow compared to untreated fetuses. This suggests that this compound may have protective effects on placental hemodynamics during stress conditions .

Comparative Analysis with Other Endothelin Receptor Antagonists

The following table compares this compound with other known endothelin receptor antagonists regarding selectivity and potency:

| Compound Name | Selectivity | IC50 (nM) | Unique Features |

|---|---|---|---|

| This compound | Non-selective | 4 | Potent antagonist of both ETA and ETB receptors |

| Bosentan | Non-selective | 0.5 | Approved for pulmonary arterial hypertension treatment |

| Ambrisentan | Selective (ETA) | 0.5 | Higher selectivity for ETA receptor; fewer side effects |

| Sitaxentan | Selective (ETA) | 1 | Developed for pulmonary hypertension; withdrawn from market |

| Tezosentan | Non-selective | 0.3 | Used in clinical trials for various cardiovascular issues |

This compound's non-selectivity provides broader therapeutic applications but also raises concerns regarding potential off-target effects compared to more selective antagonists like ambrisentan .

Case Studies

Several case studies have documented the clinical implications of using this compound:

- Pulmonary Hypertension Management : In a controlled trial involving patients with pulmonary hypertension, administration of this compound resulted in improved exercise capacity and reduced symptoms compared to baseline measurements.

- Fetal Cardiac Bypass : In a series of cases involving fetal cardiac bypass surgery, the use of this compound was associated with improved placental blood flow and reduced complications related to placental dysfunction, highlighting its potential role in obstetric applications .

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69)/t29-,30-,39-,40-,41-,44-,45-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAQSWKGRRUBDJ-OMUAVVNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H67N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165208 | |

| Record name | PD 145065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

950.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153049-49-1 | |

| Record name | PD 145065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153049491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 145065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.